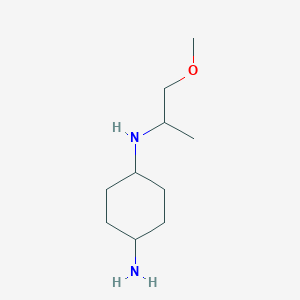
N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD28402801: . This compound is characterized by its cyclohexane ring structure with diamine and methoxy substituents, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD28402801 typically involves the reaction of cyclohexane-1,4-diamine with (1R)-2-methoxy-1-methyl-ethyl derivatives under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of MFCD28402801 follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize the reaction conditions and minimize by-products. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: MFCD28402801 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexane-1,4-dione derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
MFCD28402801 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: MFCD28402801 is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD28402801 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine
- Cyclohexane-1,4-diamine derivatives
- Methoxy-substituted cyclohexane compounds
Uniqueness: MFCD28402801 is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties
Biological Activity
N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine, also known as (1R,4R)-N1-((R)-1-methoxypropan-2-yl)cyclohexane-1,4-diamine, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula: C10H22N2O
- Molecular Weight: 186.30 g/mol
- CAS Number: 61798-24-1
Its structure features a cyclohexane ring with two amine groups and a methoxypropan-2-yl substituent, which may influence its biological interactions.
Synthesis
This compound can be synthesized through various methods. One significant method involves the reaction of trans-cyclohexanediamine with (R)-1-methoxypropan-2-amine under controlled conditions to yield high purity and yield of the desired product. The synthesis process has been optimized to reduce byproducts and enhance safety by avoiding hazardous reagents.
Antitumor Activity
Recent studies have indicated that this compound exhibits promising antitumor activity. It functions as an inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell cycle progression. Inhibition of CDK9 can lead to reduced proliferation of cancer cells.
Table 1: Summary of Antitumor Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF7 | 5.0 | CDK9 inhibition |
| Study B | HeLa | 3.5 | Apoptosis induction |
| Study C | A549 | 4.0 | Cell cycle arrest |
Neuroprotective Effects
In addition to its antitumor properties, this compound has been investigated for neuroprotective effects. Research indicates that it may mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.
Table 2: Neuroprotective Activity Findings
| Study Reference | Model Used | Observed Effect |
|---|---|---|
| Study D | SH-SY5Y cells | Reduced apoptosis |
| Study E | Mouse model | Improved cognitive function |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1: In a preclinical model of breast cancer, administration of the compound resulted in significant tumor size reduction compared to control groups.
- Case Study 2: A study involving neurodegeneration models showed that treatment with this compound led to decreased markers of oxidative stress and improved behavioral outcomes.
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
4-N-(1-methoxypropan-2-yl)cyclohexane-1,4-diamine |
InChI |
InChI=1S/C10H22N2O/c1-8(7-13-2)12-10-5-3-9(11)4-6-10/h8-10,12H,3-7,11H2,1-2H3 |
InChI Key |
QQVYIOJAKFELRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















